1-Benzyl-3-methyl-2-thiourea
Overview
Description
1-Benzyl-3-methyl-2-thiourea is an organic compound with the molecular formula C9H12N2S. It is a thiourea derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the carbon atom.
Mechanism of Action
Target of Action
Similar compounds such as thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activity .
Mode of Action
It is known that similar compounds interact with their targets through various interactions like electrostatic interaction, pi- anion interaction, h-bonding and van der waals interaction .
Biochemical Pathways
Similar compounds such as thiazolidine derivatives have been found to affect various biological pathways .
Result of Action
Similar compounds have been found to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-methyl-2-thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that contain active sites with sulfur atoms. This binding can lead to the inhibition or activation of these enzymes, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to inhibit certain proteases by forming a covalent bond with the sulfur atom in the enzyme’s active site . Additionally, this compound can interact with proteins that have thiol groups, leading to the formation of disulfide bonds and altering the protein’s structure and function .
Cellular Effects
This compound has been found to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered levels of specific proteins that regulate cell growth and survival . Furthermore, this compound has been observed to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can occur through the formation of covalent bonds with sulfur atoms in the enzyme’s active site, resulting in the inhibition of enzyme activity . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and the regulation of various cellular processes . These interactions can result in the modulation of transcription factors and other regulatory proteins, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to the formation of byproducts that may have different biological activities compared to the parent compound . Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a specific biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by enzymes such as cytochrome P450 and flavin-containing monooxygenase . These enzymes catalyze the oxidation of the sulfur atom in the thiourea group, leading to the formation of sulfoxides and sulfones . These metabolites can further undergo conjugation reactions with glutathione and other cellular thiols, resulting in the formation of conjugates that are excreted from the body . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, leading to changes in cellular redox status and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and clearance from the body .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The activity of this compound can be influenced by its subcellular localization, as it can interact with different biomolecules and participate in distinct biochemical pathways depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-2-thiourea can be synthesized through the reaction of benzyl isothiocyanate with methylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl sulfoxide or benzyl sulfone derivatives.
Reduction: Benzylamine or methylamine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-methyl-2-thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
- 1-Benzyl-3-phenyl-2-thiourea
- 1-Benzyl-1-ethyl-3-phenyl-2-thiourea
- 1-Benzyl-1-butyl-3-phenyl-2-thiourea
- 1-Benzoyl-3-phenyl-2-thiourea
Comparison: 1-Benzyl-3-methyl-2-thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-benzyl-3-methylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBTTXVKWIAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181830 | |
Record name | 3-Benzyl-1-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-94-5 | |
Record name | 1-Benzyl-3-methyl-2-thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyl-1-methylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-1-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-1-methylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BENZYL-1-METHYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX5FUH5JS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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